

2-Hydrazino Adenosine: A Technical Guide to its Core Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Hydrazino Adenosine*

Cat. No.: *B043799*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazino adenosine is a synthetic purine nucleoside analog that has garnered significant interest within the scientific community, primarily for its role as a selective agonist for the A2A adenosine receptor. As a member of the broader class of 2-substituted adenosine derivatives, it serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of adenosine signaling. Its derivatives have been explored for various therapeutic applications, including as vasodilators and potential anti-inflammatory and anticancer agents. This technical guide provides an in-depth overview of the fundamental characteristics of **2-Hydrazino Adenosine**, focusing on its biological activity, mechanism of action, and the experimental methodologies used for its characterization.

Chemical and Physical Properties

2-Hydrazino adenosine is structurally characterized by the presence of a hydrazine group at the C2 position of the adenine nucleobase. This modification is crucial for its biological activity and selectivity towards adenosine receptor subtypes.

| Property | Value |
|-------------------|--|
| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-2-hydrazinyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
| Molecular Formula | C ₁₀ H ₁₅ N ₇ O ₄ |
| Molecular Weight | 297.27 g/mol |
| CAS Number | 15763-11-8 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and aqueous solutions at specific pH |

Biological Activity and Data Presentation

The primary biological activity of **2-Hydrazino Adenosine** and its derivatives is the activation of adenosine receptors, with a marked selectivity for the A2A subtype. This selectivity profile makes it a valuable tool for dissecting the specific functions of the A2A receptor in various physiological processes.

Adenosine Receptor Binding Affinity

The binding affinity of **2-Hydrazino Adenosine** derivatives is typically determined through competitive radioligand binding assays. The affinity is expressed as the inhibition constant (Ki), which represents the concentration of the compound required to inhibit 50% of the specific binding of a radioligand. While a complete binding profile for the parent **2-Hydrazino Adenosine** across all four adenosine receptor subtypes (A1, A2A, A2B, and A3) is not readily available in the literature, data for some of its N'-substituted derivatives highlight its A2A selectivity.

For instance, a series of 2-[N'-(3-arylallylidene)hydrazino]adenosines have been shown to possess A2A receptor affinity in the low nanomolar range with weak interaction at the A1 receptor.^[1]

Table 1: Representative Binding Affinities (Ki in nM) of a **2-Hydrazino Adenosine** Derivative

| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A2B Receptor (Ki, nM) | A3 Receptor (Ki, nM) | Selectivity (A1/A2A) |
|--|----------------------------|-----------------------------|-----------------------------|----------------------------|-------------------------|
| 2-[N'-(3-(4-nitrophenyl)allylidene)hydrazino]adenosine | >1000 | 23 | Data not available | Data not available | >43 |

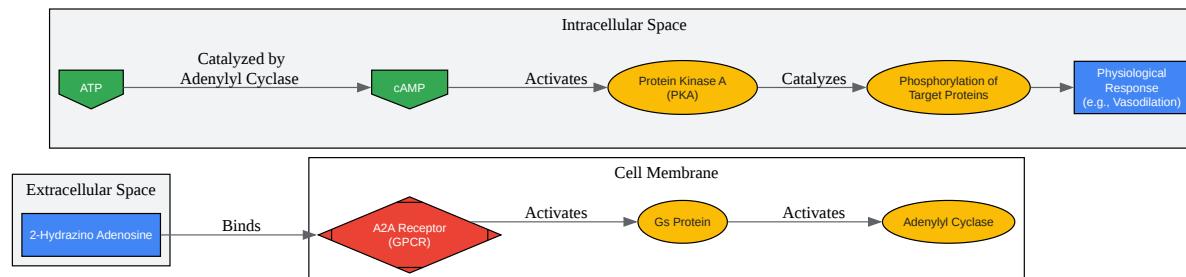
Data is compiled from available literature and may not represent a complete profile. The selectivity is calculated as the ratio of Ki (A1) / Ki (A2A).[\[1\]](#)

Mechanism of Action and Signaling Pathway

2-Hydrazino Adenosine exerts its effects by acting as an agonist at the A2A adenosine receptor, which is a G-protein coupled receptor (GPCR). The binding of **2-Hydrazino Adenosine** to the A2A receptor initiates a cascade of intracellular events.

A2A Adenosine Receptor Signaling Pathway

The A2A receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein. Upon agonist binding, the Gs protein is activated, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to the physiological response.



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A2A Adenosine Receptor Signaling Pathway

Experimental Protocols

Synthesis of 2-Hydrazino Adenosine (Representative Protocol)

A specific, detailed protocol for the synthesis of **2-Hydrazino Adenosine** is not widely published. However, a general and representative method for the synthesis of 2-substituted adenosine analogs, which can be adapted for the introduction of a hydrazine group, is presented below. This typically involves the displacement of a leaving group at the C2 position of a protected adenosine derivative with hydrazine.

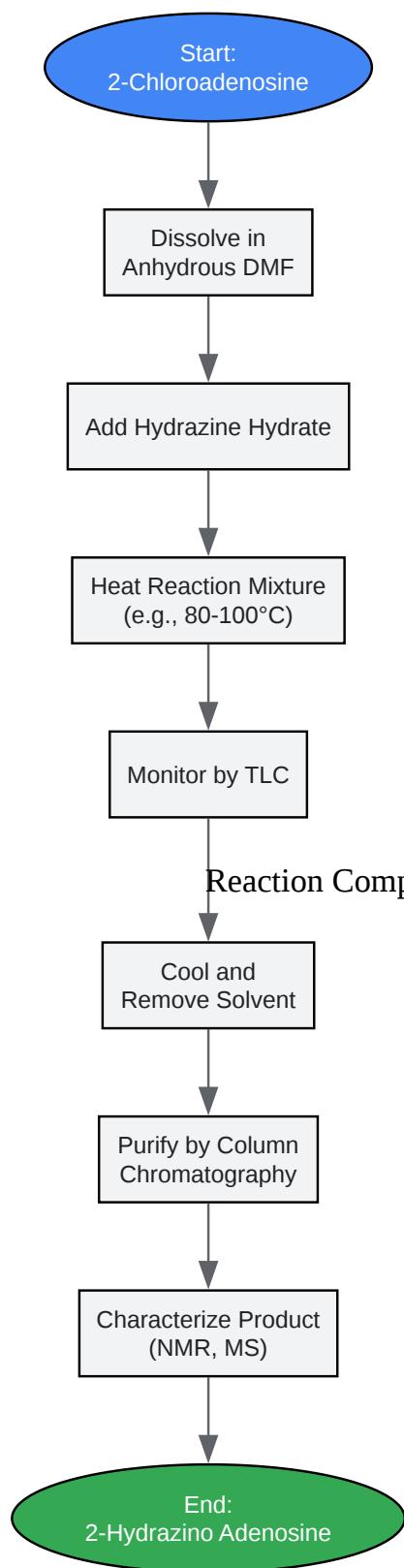
Materials:

- 2-Chloroadenosine
- Hydrazine hydrate
- Anhydrous solvent (e.g., Dimethylformamide - DMF)

- Inert gas (e.g., Argon or Nitrogen)
- Silica gel for column chromatography
- Appropriate eluents for chromatography (e.g., Dichloromethane/Methanol mixture)

Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-chloroadenosine in anhydrous DMF.
- Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate.
- Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system to isolate the desired **2-Hydrazino Adenosine**.
- Characterization: Characterize the final product by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

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Synthesis Workflow for 2-Hydrazino Adenosine

Radioligand Binding Assay Protocol

This protocol describes a competitive binding assay to determine the affinity of **2-Hydrazino Adenosine** for the A2A adenosine receptor.

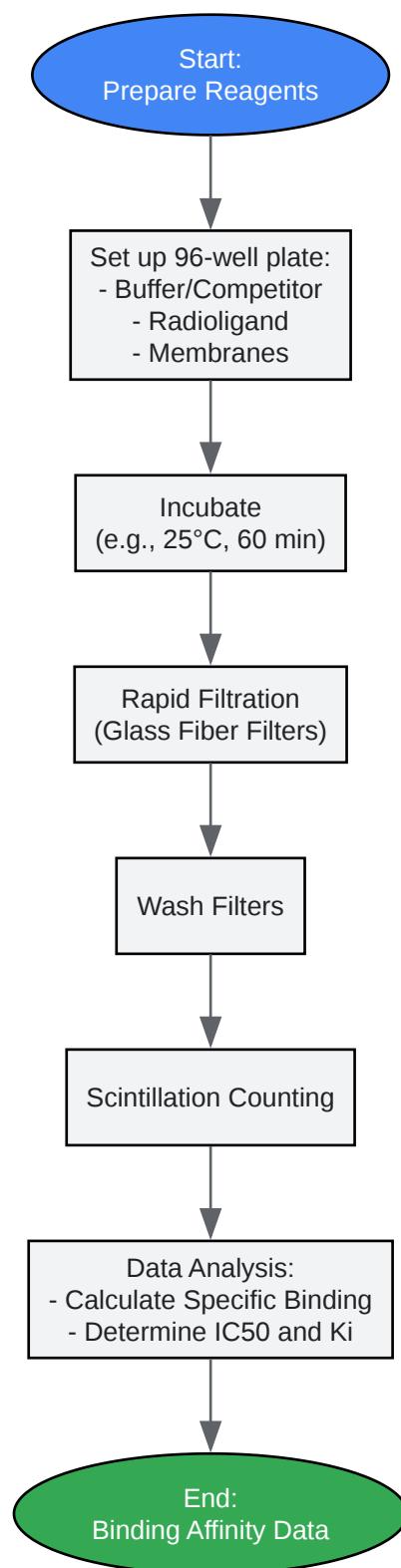
Materials:

- Cell membranes expressing the human A2A adenosine receptor
- Radioligand (e.g., [³H]CGS 21680)
- **2-Hydrazino Adenosine** (or derivative) as the competing ligand
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Non-specific binding control (e.g., a high concentration of a non-radiolabeled agonist like NECA)
- 96-well microplates
- Glass fiber filters
- Scintillation cocktail
- Scintillation counter

Procedure:

- Membrane Preparation: Thaw the A2A receptor-expressing cell membranes on ice and dilute to the desired protein concentration in ice-cold assay buffer.
- Assay Setup: In a 96-well plate, add the following to each well:
 - Assay buffer (for total binding) or varying concentrations of **2-Hydrazino Adenosine** (for competition).
 - A fixed concentration of the radioligand.
 - The diluted membrane preparation to initiate the binding reaction.

- Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.



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Radioligand Binding Assay Workflow

Vasorelaxation Assay Protocol

This protocol describes an *ex vivo* method to assess the functional activity of **2-Hydrazino Adenosine** as a vasodilator.

Materials:

- Isolated arterial rings (e.g., rat aorta)
- Organ bath system with force transducer
- Physiological salt solution (PSS), gassed with 95% O₂ / 5% CO₂
- Vasoconstrictor (e.g., Phenylephrine)
- **2-Hydrazino Adenosine** (or derivative)
- Data acquisition system

Procedure:

- Tissue Preparation: Isolate the artery and cut it into rings. Mount the rings in the organ bath chambers filled with PSS and maintained at 37°C.
- Equilibration: Allow the arterial rings to equilibrate under a resting tension for a specified period.
- Contraction: Induce a submaximal contraction of the arterial rings with a vasoconstrictor like phenylephrine.
- Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of **2-Hydrazino Adenosine** to the organ bath.
- Data Recording: Record the changes in isometric tension using the force transducer and data acquisition system.
- Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the logarithm of the

agonist concentration to generate a concentration-response curve and determine the EC50 value.

Conclusion

2-Hydrazino Adenosine and its derivatives are potent and selective A2A adenosine receptor agonists with significant potential in both basic research and drug development. Their ability to selectively activate the A2A receptor makes them invaluable tools for elucidating the receptor's role in various physiological and pathological conditions. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and functional assessment of these important compounds. Further research into the comprehensive pharmacological profiling and optimization of the pharmacokinetic properties of **2-Hydrazino Adenosine** derivatives may lead to the development of novel therapeutics for cardiovascular and inflammatory diseases.

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References

- 1. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Hydrazino Adenosine: A Technical Guide to its Core Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043799#fundamental-characteristics-of-2-hydrazino-adenosine>]

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